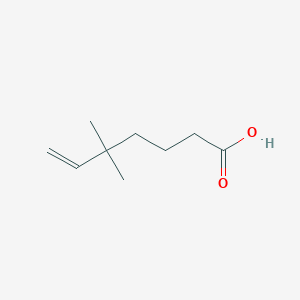

5,5-dimethylhept-6-enoic Acid

Description

5,5-Dimethylhept-6-enoic acid is an organic compound with the molecular formula C9H16O2 It is a carboxylic acid with a double bond at the sixth carbon and two methyl groups attached to the fifth carbon

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

5,5-dimethylhept-6-enoic acid |

InChI |

InChI=1S/C9H16O2/c1-4-9(2,3)7-5-6-8(10)11/h4H,1,5-7H2,2-3H3,(H,10,11) |

InChI Key |

KFDDKAOXBDKZQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCC(=O)O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethylhept-6-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 5-heptenoic acid, with a methylating agent. The reaction typically requires a strong base, such as sodium hydride, and a methylating agent like methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic processes. These methods often utilize metal catalysts to facilitate the alkylation and subsequent functionalization of the heptenoic acid backbone. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylhept-6-enoic acid undergoes various chemical reactions, including:

Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The double bond allows for electrophilic addition reactions, where halogens or other electrophiles can add across the double bond.

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogens (Br2, Cl2), hydrogen halides (HBr, HCl)

Major Products

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Halogenated alkanes

Scientific Research Applications

5,5-Dimethylhept-6-enoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of lipid-regulating agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 5,5-dimethylhept-6-enoic acid and its derivatives often involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Hept-6-enoic acid: Similar structure but lacks the methyl groups at the fifth carbon.

2,2-Dimethylhept-6-enoic acid: Similar structure but with methyl groups at the second carbon instead of the fifth.

3,5-Dimethylhept-6-enoic acid: Similar structure but with methyl groups at the third and fifth carbons.

Uniqueness

5,5-Dimethylhept-6-enoic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs .

Q & A

Q. How should contradictory kinetic data from enzyme inhibition assays be analyzed and presented?

- Apply error propagation analysis to determine whether discrepancies fall within experimental uncertainty. Use Bland-Altman plots to visualize systematic biases between assays .

- Report raw data (e.g., initial velocities, substrate concentrations) alongside fitted parameters (Kᵢ, α) to enable independent reanalysis .

- Propose mechanistic explanations (e.g., allosteric vs. competitive inhibition) and design isotope-edited IR experiments to test them .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.